1-(tert-Butyl) 3,5-diethyl (3R,5S)-1,3,5-piperidinetricarboxylate
Overview
Description
“1-(tert-Butyl) 3,5-diethyl (3R,5S)-1,3,5-piperidinetricarboxylate” is a chemical compound that contains a tert-butyl group . The tert-butyl group is a simple hydrocarbon moiety that has unique reactivity patterns due to its crowded structure . It’s used in various chemical transformations and has implications in biosynthetic and biodegradation pathways .
Synthesis Analysis
The synthesis of this compound involves the use of carbonyl reductases, which have shown excellent activity for the biosynthesis of similar compounds . A self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed, which achieved in situ cofactor regeneration . This method showed high enantioselectivity (> 99% e.e.) and yield (98.54%) .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a tert-butyl group, which is a simple hydrocarbon moiety . This group has a unique reactivity pattern due to its crowded structure .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the use of carbonyl reductases . These enzymes exhibit excellent activity towards similar compounds, leading to their biosynthesis . The reactions show high stereoselectivity, high catalytic activity, and relatively mild reaction conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its unique reactivity pattern, which is elicited by the crowded tert-butyl group . This group is a simple hydrocarbon moiety used in various chemical transformations .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1-O-tert-butyl 3-O,5-O-diethyl (3R,5S)-piperidine-1,3,5-tricarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO6/c1-6-21-13(18)11-8-12(14(19)22-7-2)10-17(9-11)15(20)23-16(3,4)5/h11-12H,6-10H2,1-5H3/t11-,12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEOOJIYWFRSNCG-TXEJJXNPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@@H](CN(C1)C(=O)OC(C)(C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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